molecular formula C22H36FeP2 B2480127 1,1\'-Bis(diisopropylphosphino)ferrocene CAS No. 97239-80-0

1,1\'-Bis(diisopropylphosphino)ferrocene

Cat. No. B2480127
CAS RN: 97239-80-0
M. Wt: 418.323
InChI Key: LPBBEMRSRONKMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene and its derivatives often involves the reaction of ferrocene with diisopropylphosphino halides under specific conditions. These procedures are designed to yield complexes that exhibit varied coordination modes and reactivities, depending on the metals involved and the synthesis conditions (Kim et al., 1990; Hagopian et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,1'-Bis(diisopropylphosphino)ferrocene is characterized by a ferrocene core with two phosphino groups providing a unique electronic environment and spatial arrangement. These features are crucial for its application in catalysis and complex formation, as seen in various structural studies (Bandoli & Dolmella, 2000; Ong et al., 2003).

Chemical Reactions and Properties

1,1'-Bis(diisopropylphosphino)ferrocene participates in various chemical reactions, forming complexes with transition metals. These reactions are pivotal for synthesizing catalysts and materials with novel properties. The ligand's ability to bind metals in multiple coordination modes makes it invaluable in organometallic chemistry (Avent et al., 1996; Kim et al., 1992).

Physical Properties Analysis

The physical properties of 1,1'-Bis(diisopropylphosphino)ferrocene, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its handling and application in various chemical processes (Young et al., 2012).

Scientific Research Applications

Electrochemical Studies and Metal Complex Formation

1,1'-Bis(diisopropylphosphino)ferrocene (dippf) has been extensively studied in the field of electrochemistry. Ong, Nataro, Golen, and Rheingold (2003) investigated the reversible oxidation of dippf using cyclic voltammetry and synthesized several new compounds incorporating dippf with metals like Co, Ni, Pt, Zn, Cd, Hg, and Au (Ong et al., 2003). Similarly, Berstler, López, Ménard, Dougherty, Kassel, Hansen, Daryaei, Ashitey, Shaw, Fey, and Nataro (2012) analyzed the electrochemistry of metal carbonyl compounds with dippf as a ligand (Berstler et al., 2012).

Catalysis and Chemical Transformations

Dippf has been utilized in catalytic processes for hydrogenation and carbonylation reactions. Burk, Gerlach, and Semmeril (2000) reported its use in an immobilized rhodium(I) catalyst for hydrogenation of aldehydes, alkenes, and alkynes (Burk et al., 2000). Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, and Vologdin (2005) discussed its role in palladium(II) complexes for ethylene carbonylation in various media (Bianchini et al., 2005).

Structural Analysis and Metal-Metal Bonds

Studies by Elsagir, Gassner, Görls, and Dinjus (2000) and Butler (2008) focused on the structural properties of ferrocenylphosphines and the preparation of new ferrocene-based compounds (Elsagir et al., 2000), (Butler, 2008). The formation of metal-metal bonds in complexes with dippf ligands was also explored.

Versatile Applications in Organometallic Chemistry

The wide-ranging applicability of dippf in organometallic chemistry is evident from its use in synthesizing various transition metal complexes, as shown in the works of Clark, Voth, Ferguson, and Stradiotto (2017) and Jana, Sarkar, Strobel, Mobin, Kaim, and Fiedler (2014) (Clark et al., 2017), (Jana et al., 2014). These studies demonstrate the multifaceted nature of dippf in various chemical reactions and transformations.

properties

InChI

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBEMRSRONKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FeP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1\'-Bis(diisopropylphosphino)ferrocene

Citations

For This Compound
347
Citations
AG Avent, RB Bedford, PA Chaloner… - Journal of the …, 1996 - pubs.rsc.org
The crystal structure of [Ir(cod)(L–L)]+3[cod = cycloocta-1,5-diene, L–L = 1-(diisopropylphosphino)-1′-(diphenylphosphino)ferrocene] can be related to those of the analogous …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
SF Hartlaub, NK Lauricella, CN Ryczek… - European Journal of …, 2017 - Wiley Online Library
The syntheses of several new zinc compounds with 1,1′‐bis(phosphino)ferrocene ligands and their phosphine chalcogenide derivatives are reported. The X‐ray crystal structures of […
JHL Ong, C Nataro, JA Golen, AL Rheingold - Organometallics, 2003 - ACS Publications
The chemically reversible oxidation of 1,1‘-bis(diisopropylphosphino)ferrocene (dippf) was investigated using cyclic voltammetry. In addition, seven new compounds with general …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
MM Siddiqui, L Radhakrishna, JT Mague… - Journal of …, 2016 - Elsevier
A new ferrocenyl-bisphosphine, 1,1′-bis(dipyrrolylphosphino)ferrocene (dpypf) (1) was synthesized by the reaction of [Fe(C 5 H 4 PCl 2 ) 2 ] with lithiated pyrrole at −78 C. The bis(…
F Döttinger, MR Ringenberg - Organometallics, 2019 - ACS Publications
[Ni(CO) 2 (dippf)] [1] (dippf = 1,1′-bis(diisopropylphosphino)ferrocene) was synthesized from [NiCl 2 (dippf)] and [Fe(CO) 5 ] at elevated temperature/pressure using microwave (MW) …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
W Kaim, T Sixt, M Weber, J Fiedler - Journal of Organometallic Chemistry, 2001 - Elsevier
The compounds [(Cym)OsCl(dxpf)](PF 6 ), Cym=p-cymene and dxpf: 1,1′-bis(diphenylphosphino)ferrocene (dppf), 1,1′-bis(diethylphosphino)ferrocene (depf) or 1,1′-bis(…
SL Martinak, LA Sites, SJ Kolb, KM Bocage… - Journal of …, 2006 - Elsevier
Derivatives of 1,1′-bis(diphenylphosphino)ferrocene (dppf): Electrochemistry, complexation and the X-ray structures of 1,1′-bis(diphenylphosphino)osmocene (dppo) and [PdCl2(…
C Nataro, SM Fosbenner - Journal of chemical education, 2009 - ACS Publications
Learning synthetic techniques is an important component of the inorganic laboratory experience. However, if a lab only requires students to prepare a compound, they can be left …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
LE Hagopian, AN Campbell, JA Golen… - Journal of …, 2006 - Elsevier
The electrochemistry of 1,1′-bis(dicyclohexylylphosphino)ferrocene (dcpf) was examined in methylene chloride with tetrabutylammonium hexafluorophosphate or tetrabutylammonium …
KM Schäfer, L Reinders, J Fiedler… - Inorganic …, 2017 - ACS Publications
Recently we had reported the noninnocent behavior of 1,1′-bis(diphenylphosphino)ferrocene (dppf) in Fe(CO) 3 dppf [Ringenberg et al., Inorg. Chem., 2017, 56, 7501]. Moving to the …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

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